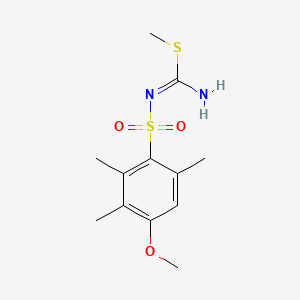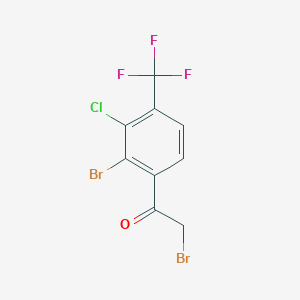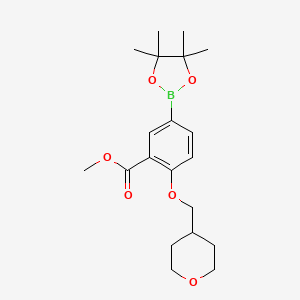
Methyl 2-((tetrahydro-2H-pyran-4-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((tetrahydro-2H-pyran-4-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that features a benzoate ester functional group, a tetrahydropyran ring, and a boronic ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tetrahydro-2H-pyran-4-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the following steps:
Formation of the benzoate ester: This can be achieved by esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Introduction of the tetrahydropyran group: This step involves the protection of a hydroxyl group using dihydropyran in the presence of an acid catalyst to form the tetrahydropyranyl ether.
Formation of the boronic ester: The final step involves the reaction of the benzoate ester with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of flow chemistry can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Suzuki-Miyaura Cross-Coupling: This compound can undergo cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or alkenyl derivatives.
Oxidation: The tetrahydropyran ring can be oxidized to form the corresponding lactone.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in various reactions including hydrolysis and cross-coupling.
Oxidizing agents: Such as potassium permanganate or chromium trioxide, used in oxidation reactions.
Major Products
Biaryl compounds: Formed from Suzuki-Miyaura cross-coupling.
Lactones: Formed from the oxidation of the tetrahydropyran ring.
Carboxylic acids: Formed from the hydrolysis of the ester group.
Aplicaciones Científicas De Investigación
Methyl 2-((tetrahydro-2H-pyran-4-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its ability to form carbon-carbon bonds.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the final product.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in Suzuki-Miyaura cross-coupling.
Methyl 4-bromobenzoate: A similar ester compound that can undergo similar reactions but lacks the boronic ester group.
Uniqueness
Methyl 2-((tetrahydro-2H-pyran-4-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both the tetrahydropyran ring and the boronic ester group, which allows it to participate in a wider range of chemical reactions compared to simpler boronic acids or esters.
Propiedades
Fórmula molecular |
C20H29BO6 |
|---|---|
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
methyl 2-(oxan-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C20H29BO6/c1-19(2)20(3,4)27-21(26-19)15-6-7-17(16(12-15)18(22)23-5)25-13-14-8-10-24-11-9-14/h6-7,12,14H,8-11,13H2,1-5H3 |
Clave InChI |
UPQUNNGTYBUICD-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CCOCC3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


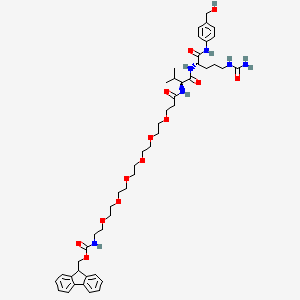
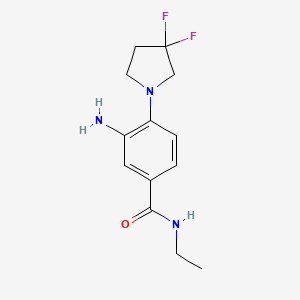
![4-[2-[2-(3-carboxypropanoyloxy)ethoxy]ethoxy]-4-oxobutanoic acid](/img/structure/B13723421.png)
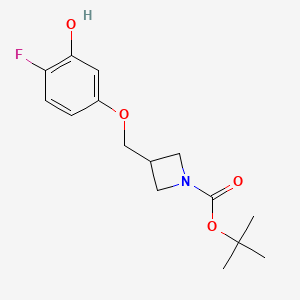
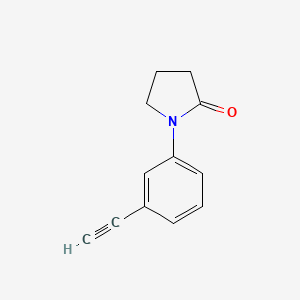
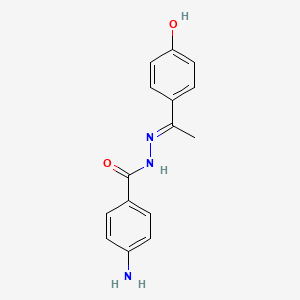
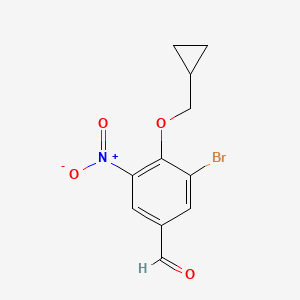

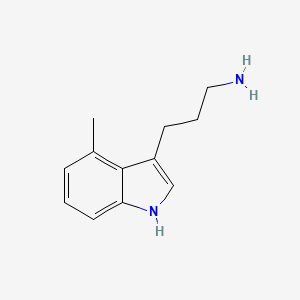
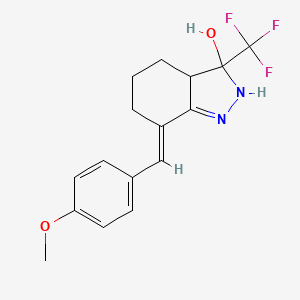
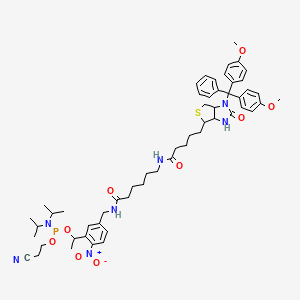
![Methyl 4-((cyclohexylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13723469.png)
